1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose
Description
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is a chemically modified ribofuranose derivative characterized by:
- 1,2-Di-O-acetyl groups: Acetylation at the 1- and 2-hydroxyl positions enhances stability and modulates solubility.
- 5-O-Benzoyl group: Benzoylation at the 5-hydroxyl position introduces aromatic bulk, influencing steric and electronic properties.
- 3-Deoxy-3-C-Methyl substitution: Replacement of the 3-hydroxyl with a methyl group alters conformational flexibility and steric hindrance.
This compound is synthetically tailored for applications in nucleoside chemistry, particularly as a precursor in antiviral or anticancer drug development. Its synthesis likely involves regioselective protection/deprotection strategies, similar to methods described for analogous compounds (e.g., enzymatic deacetylation or benzoylation steps) .
Properties
Molecular Formula |
C17H20O7 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(4,5-diacetyloxy-3-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H20O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,10,14-15,17H,9H2,1-3H3 |
InChI Key |
KWHFDANUMSULSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1OC(=O)C)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Deoxygenation and Methylation at C-3
The critical 3-deoxy-3-C-methyl moiety is introduced through a two-step sequence:
-
Sulfonylation : The 3-hydroxyl group of 1,2-O-isopropylidene-α-D-ribofuranose is activated using methanesulfonyl chloride, forming a mesylate intermediate.
-
Reductive Displacement : Treatment with methylmagnesium bromide in tetrahydrofuran (THF) replaces the mesylate group with a methyl group, achieving >80% conversion under anhydrous conditions.
This method avoids side reactions such as over-reduction or epimerization, which are common challenges in deoxygenation chemistry.
Sequential Acylation: Benzoylation and Acetylation
After deoxygenation, the remaining hydroxyl groups at positions 1, 2, and 5 are protected via acylation:
-
5-O-Benzoylation : The 5-hydroxyl is first benzoylated using benzoyl chloride in pyridine, leveraging the steric accessibility of the primary hydroxyl group.
-
1,2-Di-O-acetylation : Acetic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) selectively acetylates the 1- and 2-hydroxyl groups, leaving the 3-C-methyl group untouched.
Reaction conditions are meticulously controlled to prevent migration of acyl groups. For instance, maintaining temperatures below 0°C during benzoylation minimizes undesired transesterification.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three documented methods:
Method 3 achieves the highest yield (85% ) due to optimized acylation conditions, while Method 1 offers simplicity for large-scale synthesis.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for verifying the structure:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): Signals at δ 2.08 (s, 3H, CH<sub>3</sub>CO), δ 5.21 (d, 1H, H-1), and δ 7.45–8.10 (m, 5H, Bz) confirm acetyl and benzoyl groups.
-
<sup>13</sup>C NMR : Peaks at δ 20.5 (CH<sub>3</sub>CO), δ 170.2 (C=O), and δ 165.8 (Bz C=O) validate the acylated structure.
Purity is further assessed via High-Performance Liquid Chromatography (HPLC) using a C18 column, with retention times compared to authentic standards.
Applications in Nucleoside Analogues
The title compound serves as a glycosyl donor in synthesizing antiviral and anticancer nucleosides. For example, coupling with 9-deazaguanine via Vorbrüggen glycosylation yields 9-deazaadenosine analogues , which exhibit potent cytotoxicity against leukemia cells (IC<sub>50</sub> = 0.07–1.5 μM). The 3-C-methyl group enhances metabolic stability by resisting phosphorylase cleavage, a common limitation in natural nucleosides .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzoyl groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Protection of Hydroxyl Groups : Using acetic anhydride and benzoyl chloride.
- Formation of the Ribofuranose Structure : Through specific reaction conditions that favor the desired anomeric configuration.
This method allows for efficient production while maintaining structural integrity, which is crucial for subsequent reactions.
Nucleoside Analogue Development
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose serves as a precursor for various nucleoside analogues. These analogues are essential in medicinal chemistry for developing antiviral and anticancer drugs. The compound's structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.
Case Studies
- Antiviral Applications : Research has demonstrated that nucleoside analogues derived from this compound exhibit significant antiviral activity against viruses such as influenza and hepatitis C .
- Anticancer Properties : Some derivatives have shown promise in targeting cancer cells, potentially leading to new therapeutic strategies.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex carbohydrates and glycosides. Its unique substitution pattern allows for selective reactions that are not possible with many similar compounds.
Research indicates that derivatives of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose exhibit significant biological activity, functioning as inhibitors or modulators in various biochemical pathways. This makes it a valuable tool in biochemical research.
Table 1: Key Applications and Biological Activities
| Application Area | Description | Notable Findings |
|---|---|---|
| Antiviral Drug Development | Precursor for nucleoside analogues | Effective against influenza viruses |
| Anticancer Research | Synthesis of compounds targeting cancer cells | Potential new therapies |
| Organic Synthesis | Intermediate for glycosides | Enables selective chemical modifications |
Table 2: Synthesis Overview
| Step | Reagents Used | Purpose |
|---|---|---|
| Protection of Hydroxyls | Acetic anhydride, Benzoyl chloride | Stabilization of hydroxyl groups |
| Formation of Ribofuranose | Specific reaction conditions | Establishing desired anomeric form |
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active molecules. It can also inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Substituent Patterns and Molecular Features
The table below compares key structural and molecular attributes:
Biological Activity
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is an important nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is structurally related to natural nucleosides but modified to enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is , with a molecular weight of 377.35 g/mol. The compound is characterized by the presence of acetyl and benzoyl functional groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19O7 |
| Molecular Weight | 377.35 g/mol |
| Solubility | 10 mM in DMSO |
| Purity | >98% |
The biological activity of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose primarily involves its role as a nucleoside antimetabolite. It acts by inhibiting key enzymes involved in nucleic acid synthesis, thereby interfering with DNA replication and transcription processes in viral and cancer cells.
Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)
Recent studies have shown that this compound exhibits significant inhibitory effects on Tdp1, an enzyme critical for DNA repair mechanisms. The inhibition is dose-dependent, with IC50 values ranging from 2.7 to 6.7 μM for various derivatives of ribofuranose, indicating a strong potential for use in therapeutic applications targeting DNA repair pathways in cancer cells .
Antiviral Activity
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose has been investigated for its antiviral properties, particularly against HIV and other viral pathogens. Its structural modifications allow it to mimic natural nucleosides, which can be incorporated into viral genomes, leading to premature termination of viral replication.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The presence of the benzoyl group enhances lipophilicity, facilitating better cell membrane penetration and subsequent cytotoxic effects on tumor cells .
Research Findings
The following table summarizes key findings from various studies on the biological activity of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose:
Q & A
Basic: What are the standard synthetic routes for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose?
Methodological Answer:
The synthesis typically begins with a D-ribofuranose derivative, where selective protection of hydroxyl groups is critical. For example:
- Step 1: Introduce the 3-C-methyl group via a Grignard or alkylation reaction under anhydrous conditions.
- Step 2: Protect the 5-hydroxyl with a benzoyl group (BzCl in pyridine) to stabilize the furanose ring.
- Step 3: Acetylate the 1- and 2-hydroxyls using acetic anhydride (Ac₂O) with a catalyst like DMAP.
- Step 4: Remove temporary protecting groups (e.g., isopropylidene) under acidic hydrolysis.
Key challenges include avoiding premature deprotection of acetyl groups, which are hydrolysis-sensitive . Similar intermediates, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are stabilized by benzoyl groups for nucleotide synthesis .
Basic: How is this compound purified and characterized in academic research?
Methodological Answer:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers. For polar intermediates, reverse-phase HPLC may be required.
- Characterization:
- NMR: ¹H/¹³C NMR to confirm acetylation (δ ~2.0 ppm for CH₃CO) and benzoylation (aromatic protons at δ ~7.4–8.1 ppm). Anomeric proton coupling constants (J₁,₂) distinguish α/β configurations .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ adducts).
- X-ray Crystallography: For absolute stereochemical confirmation, though crystallization is challenging due to oily intermediates .
Advanced: How can regioselective acylation at the 1,2-positions be optimized while avoiding over-acylation?
Methodological Answer:
- Solvent Choice: Use non-polar solvents (e.g., toluene) to slow reaction kinetics and improve selectivity.
- Catalysis: Employ DMAP or Lewis acids (e.g., ZnCl₂) to activate specific hydroxyl groups. For example, ZnCl₂ preferentially activates primary hydroxyls (1-OH) over secondary (2-OH) .
- Temporary Protection: Introduce transient protecting groups (e.g., TMSCl for 3-OH) during benzoylation/acetylation steps.
- Monitoring: Use TLC with iodine staining to track reaction progress and terminate before side products form .
Advanced: How do researchers address stability issues related to acetyl group hydrolysis during storage or reactions?
Methodological Answer:
- Storage: Keep the compound under inert atmosphere (argon) at –20°C, avoiding aqueous solvents. Lyophilization is preferred for long-term storage.
- Alternative Protecting Groups: Replace acetyl with more stable groups (e.g., pivaloyl or benzoyl) at the 1,2-positions if downstream chemistry permits. For example, benzoyl groups in 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose enhance stability in nucleotide synthesis .
- Buffered Conditions: In aqueous reactions, use pH-controlled buffers (pH 4–6) to minimize hydrolysis .
Advanced: How to resolve contradictions in spectroscopic data interpretation, such as anomeric configuration ambiguity?
Methodological Answer:
- 2D NMR: Use NOESY or ROESY to detect spatial interactions between anomeric protons and adjacent substituents. For example, β-anomers show stronger NOE between H-1 and H-3 .
- Coupling Constants: α-anomers typically exhibit J₁,₂ < 4 Hz, while β-anomers show J₁,₂ > 7 Hz, as seen in structurally similar compounds like 5-O-phosphono-α-D-ribofuranose .
- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values to validate configurations .
Advanced: What strategies are used to design nucleoside analogs from this compound for antiviral studies?
Methodological Answer:
- Glycosylation: Couple the ribofuranose with heterocyclic bases (e.g., purines/pyrimidines) using Vorbrüggen conditions (TMSOTf catalyst, acetonitrile solvent) .
- Deoxygenation: Remove the 3-hydroxyl via Barton-McCombie reaction (Bu₃SnH, AIBN) to mimic 2',3'-dideoxy nucleosides.
- Functionalization: Introduce fluorinated or sulfonyl groups at the 3-C-methyl position to modulate bioavailability, as seen in Remdesivir intermediates .
Advanced: How to validate the synthetic pathway when unexpected byproducts arise during scale-up?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, stoichiometry) to identify critical variables. For example, excess Ac₂O may cause 5-O-acetylation, detected via LC-MS .
- Kinetic Studies: Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability.
- Mechanistic Probes: Isotope labeling (e.g., D₂O quenching) to trace hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
